alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine
Overview
Description
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is a potent chemical compound used in scientific research. Its unique structure allows for diverse applications, including studying neural pathways and investigating synaptic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenethylamine derivatives .
Scientific Research Applications
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigates neural pathways and synaptic transmission, providing insights into brain function and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine exerts its effects involves interaction with neural receptors and modulation of synaptic transmission. The compound targets specific molecular pathways, influencing neurotransmitter release and receptor activity. This modulation can lead to changes in neural signaling and overall brain function .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Methylphenethylamine
- N-Propylphenethylamine
- m-Trifluoromethylphenethylamine
Uniqueness
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in research applications where precise modulation of neural pathways is required.
Properties
IUPAC Name |
N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHMQPCNHSOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967231 | |
Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52777-74-9 | |
Record name | Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052777749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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